TAI-1

Description

Properties

IUPAC Name |

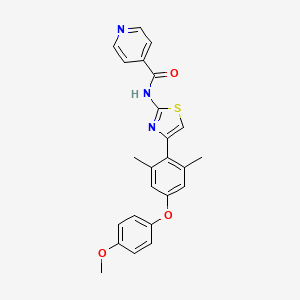

N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S/c1-15-12-20(30-19-6-4-18(29-3)5-7-19)13-16(2)22(15)21-14-31-24(26-21)27-23(28)17-8-10-25-11-9-17/h4-14H,1-3H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNNDUZYMXBCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)OC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TAI-1, a First-in-Class Hec1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Core Mechanism of Action: Disruption of the Hec1-Nek2 Axis

-

Hec1-Nek2 Interaction: Hec1 is an integral part of the Ndc80 complex, which forms the core of the kinetochore's microtubule-binding site.[1][3] The proper function and stability of Hec1 are regulated by its interaction with NIMA-related kinase 2 (Nek2). This interaction is vital for ensuring accurate chromosome alignment at the metaphase plate.[4]

-

-

Nek2 Degradation: The loss of interaction with Hec1 destabilizes Nek2, leading to its degradation.[4][5]

-

Chromosomal Misalignment: With the Hec1-Nek2 axis compromised, cancer cells are unable to maintain proper kinetochore-microtubule attachments. This results in severe chromosomal misalignment during metaphase.[1][4][5]

-

Mitotic Arrest and Apoptosis: The sustained failure to align chromosomes triggers the mitotic checkpoint, leading to prolonged mitotic arrest and, ultimately, programmed cell death (apoptosis).[1][5]

-

Quantitative Data: Potency, Specificity, and Synergy

In Vitro Potency

| Cell Line | Cancer Type | GI₅₀ (nM) | Citation |

| K562 | Leukemia | 13.48 | [7] |

| Various | Breast, Liver, Colon, etc. | Potent at nM levels | [6][7] |

Target Specificity and Cardiac Safety

| Target | This compound Concentration | Result | Citation |

| Kinase Panel (CHK1/2, Cdk1, Aurora A/B, etc.) | 10 µM | No significant inhibition | [7] |

| hERG Cardiac Channel | 10 µM | No effect | [4][7] |

Synergistic Activity with Chemotherapeutic Agents

| Combination Agent | Cancer Types | Observed Effect | Citation |

| Doxorubicin | Leukemia, Breast, Liver | Synergistic | [4] |

| Topotecan | Leukemia, Breast, Liver | Synergistic | [4] |

| Paclitaxel | Leukemia, Breast, Liver | Synergistic | [4][5] |

Association with Response Markers

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Hec1-Nek2 Interaction

-

Protocol:

-

Cells were harvested and lysed to extract total protein.

-

Cell lysates were incubated with an anti-Nek2 antibody to immunoprecipitate Nek2 and its binding partners.

-

The resulting protein complexes were captured, washed, and then analyzed by Western blotting.

Immunoblotting for Nek2 Degradation

-

Objective: To confirm that the disruption of the Hec1-Nek2 interaction leads to Nek2 protein degradation.

-

Protocol:

-

Total protein lysates were prepared from the treated cells.

-

Protein concentrations were normalized, and samples were resolved using SDS-PAGE.

-

Proteins were transferred to a membrane and immunoblotted with primary antibodies specific for Hec1 and Nek2.

Immunofluorescent Staining for Chromosomal Misalignment

-

Protocol:

-

After treatment, cells were fixed, permeabilized, and stained.

-

DNA was stained using a fluorescent dye (e.g., DAPI) to visualize chromosomes.

-

The mitotic spindle was stained using an antibody against α-tubulin.

-

Cells were imaged using fluorescence microscopy. The percentage of metaphase cells exhibiting misaligned chromosomes was quantified.[4]

Cell Viability (GI₅₀) Assay

-

Protocol:

Conclusion

References

- 1. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Hec1 Contributes to Mitotic Centrosomal Microtubule Growth for Proper Spindle Assembly through Interaction with Hice1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Chemical Synthesis of TAI-1: A Potent Inhibitor of the Hec1/Nek2 Mitotic Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery of TAI-1

Chemical Synthesis

A plausible synthetic approach involves two key intermediates, which are then coupled. The general procedure is as follows:

-

Acylation of the 2-aminothiazole: The 2-amino group of the thiazole ring is then acylated with a suitable acyl chloride, in this case, a pyridinecarbonyl chloride, to yield the final product.[4][7]

A general synthetic scheme for this class of compounds is presented below:

Quantitative Data

| Compound | Cell Line | Cancer Type | GI50 (nM) | IC50 (nM) | Reference |

| This compound | K562 | Leukemia | 13.48 | - | [1] |

| Huh-7 | Liver Cancer | 15-70 | - | [8] | |

| T-1101 | - | - | - | 14.8-21.5 | [2][9] |

| Combination Drug | Cancer Type(s) | Combination Index (CI) | Outcome | Reference |

| Doxorubicin | Leukemia, Breast, Liver | < 1 | Synergistic | [1] |

| Topotecan | Leukemia, Breast, Liver | < 1 | Synergistic | [1] |

| Paclitaxel | Leukemia, Breast, Liver | < 1 | Synergistic | [1] |

| Sorafenib | - | > 1 | Not Synergistic | [1] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Incubation: Incubate for 1-4 hours at 37°C.[11]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Co-Immunoprecipitation and Western Blotting

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-Nek2 antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Probe the membrane with a primary antibody against Hec1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Signaling Pathway and Mechanism of Action

Conclusion

References

- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of T-1101 tosylate as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. T-1101 tosylate | Apoptosis | Microtubule Associated | TargetMol [targetmol.com]

- 10. selleckchem.com [selleckchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]

The Biological Activity of TAI-1: A Technical Guide for Researchers

Abstract

Introduction

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The kinetochore, a complex protein machinery assembled on the centromeric region of chromosomes, plays a central role in orchestrating accurate chromosome segregation. Hec1 (also known as Ndc80) is an essential outer kinetochore protein that is frequently overexpressed in various human cancers, making it an attractive target for anticancer drug development.[1]

Mechanism of Action

Inhibition of the Hec1-Nek2 Interaction and Nek2 Degradation

Chromosomal Misalignment and Mitotic Arrest

The degradation of Nek2 and the inhibition of Hec1 phosphorylation lead to severe defects in chromosome alignment at the metaphase plate.[1] This chromosomal misalignment activates the spindle assembly checkpoint (SAC), causing a delay in mitotic progression.[2]

Induction of Apoptosis

Prolonged mitotic arrest and the inability to satisfy the SAC ultimately trigger the intrinsic apoptotic pathway. The degradation of Nek2 has been shown to be associated with the upregulation of pro-apoptotic proteins such as Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, including the cleavage and activation of caspase-3 and PARP, culminating in programmed cell death.[4]

Quantitative Data

Table 1: In Vitro Growth Inhibition (GI50) of this compound in Human Cancer and Normal Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| K562 | Chronic Myeloid Leukemia | 13.48 |

| MDA-MB-231 | Breast (Triple Negative) | 25 |

| MDA-MB-468 | Breast (Triple Negative) | 30 |

| K562R | Imatinib-Resistant CML | 45 |

| HeLa | Cervical | 50 |

| MCF7 | Breast (ER+) | 60 |

| HCC1954 | Breast (HER2+) | 70 |

| A549 | Lung | 80 |

| COLO205 | Colon | 90 |

| U2OS | Osteosarcoma | 100 |

| Huh-7 | Liver | 110 |

| U937 | Histiocytic Lymphoma | 120 |

| HepG2 | Liver | 130 |

| KG-1 | Acute Myeloid Leukemia | 140 |

| PC3 | Prostate | 150 |

| BT474 | Breast (HER2+) | 160 |

| MV4-11 | Acute Myeloid Leukemia | 170 |

| NCI-ADR-RES | Doxorubicin-Resistant Breast | 180 |

| Normal Cell Lines | ||

| WI-38 | Normal Lung Fibroblast | >10,000 |

| RPTEC | Normal Renal Proximal Tubule | >10,000 |

| HuVEC | Normal Umbilical Vein Endothelial | >10,000 |

| HAoSMC | Normal Aortic Smooth Muscle | >10,000 |

Data compiled from ResearchGate.[7]

Synergistic Activity

Experimental Protocols

MTS Cell Viability Assay

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Incubate the plate for 72-96 hours at 37°C.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve fitting software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is used to assess the protein levels of Hec1, Nek2, and apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).

Materials:

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Hec1, anti-Nek2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence for Chromosomal Misalignment

Materials:

-

Glass coverslips in a 24-well plate

-

4% paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin to visualize the spindle, anti-centromere antibody (ACA))

-

Fluorophore-conjugated secondary antibodies

-

DAPI for counterstaining DNA

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block the cells with blocking buffer for 30 minutes.

-

Incubate with primary antibodies for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips on glass slides with antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images of mitotic cells to assess chromosome alignment.

In Vivo Xenograft Tumor Growth Inhibition Study

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell line that forms tumors in mice (e.g., MDA-MB-231, Huh-7)

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject 1-5 x 106 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for the duration of the study (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Conclusion

References

- 1. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 2. Phase I and pharmacokinetic study of the combination of topotecan and ifosfamide administered intravenously every 3 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Nek2 by Small Molecules Affects Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Silencing of Nek2 suppresses the proliferation, migration and invasion and induces apoptosis of breast cancer cells by regulating ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4.10. In Vivo Tumor Xenograft Study [bio-protocol.org]

TAI-1: A Novel Regulator of the Cell Cycle Through Targeted Inhibition of the Hec1/Nek2 Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction to TAI-1 and its Target: The Hec1/Nek2 Complex

Hec1 is a critical component of the outer kinetochore, a proteinaceous structure that assembles on the centromeres of chromosomes and mediates their attachment to the spindle microtubules during mitosis. The interaction of Hec1 with the serine/threonine kinase Nek2 is essential for the proper localization and function of Hec1 at the kinetochore. This interaction facilitates the phosphorylation of Hec1 by Nek2, a step that is crucial for the correct alignment of chromosomes at the metaphase plate.[1] In numerous cancers, both Hec1 and Nek2 are overexpressed, correlating with poor prognosis and making their interaction an attractive target for anti-cancer therapeutics.[1][2]

Mechanism of Action of this compound

-

Chromosome Misalignment and Mitotic Catastrophe: The loss of Nek2 and the disruption of the Hec1-Nek2 complex lead to severe defects in chromosome congression. Without proper Hec1 phosphorylation by Nek2, the kinetochores are unable to form stable attachments to the spindle microtubules. This results in significant chromosomal misalignment during metaphase, where chromosomes fail to align properly at the metaphase plate.[3][4] This failure to satisfy the spindle assembly checkpoint ultimately triggers mitotic catastrophe and leads to apoptotic cell death.[3]

Signaling Pathway of this compound Action

Quantitative Data on this compound Activity

In Vitro Growth Inhibition

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| K562 | Leukemia | 13.48 | [3] |

| MDA-MB-468 | Triple-Negative Breast Cancer | N/A | [3] |

| Huh-7 | Liver Cancer | N/A | [3] |

| Colo205 | Colon Cancer | N/A | [3] |

| T-1101 (this compound) | Various Human Cancer Cell Lines | 14-74 | [6] |

| T-1101 (this compound) | MDR Expressing Cell Lines | 7-19 | [6] |

| TAI-95 (this compound analog) | Breast Cancer Cell Lines | 14.29-73.65 | [7][8] |

N/A: Specific value not provided in the cited abstract, but described as potent.

In Vivo Efficacy

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| Huh-7 | Liver Cancer | 20 mg/kg i.v. or 150 mg/kg p.o. | Significant tumor growth delay | |

| Colo205 | Colon Cancer | 20 mg/kg i.v. or 150 mg/kg p.o. | Modest tumor inhibition | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 20 mg/kg i.v. or 150 mg/kg p.o. | Modest tumor inhibition | |

| T-1101 (this compound) | Xenograft Animal Models | 10-25 mg/kg twice a day | Effective inhibitory dose | [6] |

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

Co-Immunoprecipitation (Co-IP) to Detect Hec1-Nek2 Interaction

Protocol:

-

Pre-clearing: Incubate the cell lysates with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add an antibody against Nek2 (or Hec1) and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against Hec1 (or Nek2) to detect the co-immunoprecipitated protein.

Western Blotting for Nek2 Degradation

Protocol:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nek2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).

Immunofluorescence for Chromosome Misalignment

Protocol:

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Staining: Incubate with a primary antibody against α-tubulin (to visualize the mitotic spindle) overnight at 4°C.

-

Secondary Antibody Staining: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

DNA Staining: Counterstain the DNA with DAPI or Hoechst for 5-10 minutes.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of metaphase cells and quantify the percentage of cells with misaligned chromosomes.

Experimental and Logical Workflows

Visualizing the workflow for key experiments can aid in their execution and interpretation.

Workflow for Assessing this compound's In Vitro Efficacy

Workflow for Validating this compound's Mechanism of Action

Conclusion

References

- 1. Protocol for iterative indirect immunofluorescence imaging in cultured cells, tissue sections, and metaphase chromosome spreads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A quantitative and semiautomated method for determining misaligned and lagging chromosomes during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]

- 6. Inhibition of Nek2 by Small Molecules Affects Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Quantitative assessment of chromosome instability induced through chemical disruption of mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Apoptosis Induction Pathway of TAI-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Hec1 Inhibition

The TAI-1 Induced Apoptotic Signaling Cascade

Disruption of Hec1-Nek2 Interaction and Nek2 Degradation

Induction of Mitotic Catastrophe and Activation of the Intrinsic Apoptotic Pathway

Downregulation of MCL-1 and Mitochondrial Outer Membrane Permeabilization (MOMP)

Caspase Activation and Execution of Apoptosis

Quantitative Data: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | GI50 (nM)[1] |

| K562 | Chronic Myeloid Leukemia | 13.48 |

| MES-SA/Dx5 | Doxorubicin-resistant | 35 |

| NCI/ADR-RES | Doxorubicin/Paclitaxel-resistant | 29 |

| K562R | Imatinib-resistant | 30 |

| Normal Cell Lines | ||

| WI-38 | Normal Lung Fibroblast | >10,000 |

| RPTEC | Renal Proximal Tubule Epithelial | >10,000 |

| HuVEC | Human Umbilical Vein Endothelial | >9,000 |

| HAoSMC | Human Aortic Smooth Muscle | >9,000 |

Experimental Protocols

Co-Immunoprecipitation for Hec1-Nek2 Interaction

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Nek2 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE reagents

-

Anti-Hec1 antibody for Western blotting

Procedure:

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-Nek2 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer and neutralize with neutralization buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Hec1 antibody.

Western Blotting for Apoptosis Markers

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-cleaved Caspase-3, anti-cleaved PARP, anti-MCL-1, anti-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and determine protein concentration.

-

Denature protein lysates in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability (MTS) Assay

Materials:

-

96-well plates

-

MTS reagent

-

Phenazine methosulfate (PMS) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Add a mixture of MTS and PMS solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the GI50 value using appropriate software (e.g., GraphPad Prism).

Mitochondrial Membrane Potential Assay (TMRE)

This protocol assesses changes in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

-

Tetramethylrhodamine, Ethyl Ester (TMRE)

-

FCCP (positive control for depolarization)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in pre-warmed media containing TMRE (e.g., 100 nM).

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Wash the cells with PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer (PE channel). A decrease in fluorescence indicates mitochondrial depolarization.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

Cell fractionation kit or buffers for subcellular fractionation

-

Anti-cytochrome c antibody

-

Antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers

Procedure:

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

Determine the protein concentration of each fraction.

-

Analyze the presence of cytochrome c in both fractions by Western blotting.

-

Use GAPDH and COX IV as markers to confirm the purity of the cytosolic and mitochondrial fractions, respectively.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

TAI-1: A Targeted Approach to Disrupting Kinetochore Function in Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Kinetochore and the Role of Hec1

The kinetochore is a multi-protein complex that serves as the primary interface between chromosomes and the mitotic spindle.[1] Its functions are multifaceted and crucial for accurate chromosome segregation, including:

-

Microtubule Attachment: The outer kinetochore captures and forms stable end-on attachments with microtubules emanating from the spindle poles.[2]

-

Force Generation: Kinetochores are involved in the generation of forces that drive chromosome movement during congression to the metaphase plate and subsequent segregation to daughter cells.[1]

-

Spindle Assembly Checkpoint (SAC) Signaling: The kinetochore is the central hub for the SAC, a surveillance mechanism that delays anaphase onset until all chromosomes have achieved proper bipolar attachment to the spindle.[3][4]

Hec1 (also known as Ndc80) is a key component of the Ndc80 complex, a four-protein assembly that forms the core microtubule-binding site of the outer kinetochore.[5] Hec1 is essential for the formation of stable kinetochore-microtubule attachments.[6] Its overexpression has been documented in a wide range of human cancers, making it an attractive therapeutic target.[5]

TAI-1: A First-in-Class Hec1 Inhibitor

Mechanism of Action

Quantitative Data on the Effects of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colon Cancer | 15 | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 25 | [5] |

| HepG2 | Liver Cancer | 30 | [5] |

| K562 | Leukemia | 10 | [5] |

| Treatment | Percentage of Cells with Misaligned Chromosomes | Reference |

| Control (DMSO) | < 5% | [5] |

| This compound (50 nM) | > 80% | [5] |

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines such as HeLa, HCT-116, or MDA-MB-231 are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Immunofluorescence Staining for Chromosome Alignment

This protocol allows for the visualization and quantification of chromosome alignment defects.

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 3% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (to visualize the spindle) and a centromere marker (e.g., CREST antiserum) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

DNA Staining: Stain the DNA with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips on microscope slides and image using a confocal microscope.

-

Analysis: Quantify the percentage of mitotic cells exhibiting misaligned chromosomes.

Western Blotting for Protein Expression

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hec1, Nek2, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Impact of this compound

Figure 2: Workflow for assessing chromosome misalignment.

Conclusion

References

- 1. The Kinetochore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 5. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

Investigating the Specificity of TAI-1 for Hec1: A Technical Guide

Executive Summary

Introduction: Hec1 as a Therapeutic Target

Faithful chromosome segregation during cell division is paramount for maintaining genomic integrity. This process is orchestrated by the kinetochore, a complex protein structure assembled on the centromeric region of chromosomes. The Ndc80/Hec1 complex is a critical component of the outer kinetochore, forming a direct link between the chromosome and the spindle microtubules. The Hec1 subunit, through its N-terminal domain, directly binds to microtubules, an interaction that is finely regulated by phosphorylation via kinases like Aurora B to ensure the correction of improper attachments.

Mechanism of Action of TAI-1

Quantitative Analysis of this compound Specificity

On-Target Potency in Cancer Cells

| Cell Line | Cancer Type | This compound GI₅₀ (nM) | Reference |

| K562 | Leukemia | 13.48 |

TAI-1: A Technical Guide to its Impact on Mitotic Checkpoint Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Mitotic Spindle Assembly Checkpoint

The spindle assembly checkpoint (SAC), also known as the mitotic checkpoint, is a fundamental surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3][4][5][6][7] This intricate signaling pathway monitors the attachment of kinetochores to the microtubules of the mitotic spindle. In the event of improper or unattached kinetochores, the SAC becomes activated, halting the cell cycle in metaphase and preventing premature entry into anaphase. This delay provides the cell with a crucial window of opportunity to correct attachment errors and prevent aneuploidy, a hallmark of many cancers.

The core of the SAC signaling cascade involves a series of protein-protein interactions that culminate in the formation of the Mitotic Checkpoint Complex (MCC). The MCC, composed of the proteins Budding Uninhibited by Benzimidazoles 1 (Bub1), Bub3, BubR1 (also known as Mad3), Mitotic Arrest Deficient 2 (Mad2), and Cell Division Cycle 20 (Cdc20), acts as a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).[2][4][6][8][9][10] The APC/C is an E3 ubiquitin ligase that targets key mitotic proteins, such as securin and cyclin B1, for degradation, thereby initiating anaphase. By inhibiting the APC/C, the MCC effectively stalls the cell cycle until all chromosomes are correctly bioriented on the mitotic spindle.

TAI-1: A Specific Inhibitor of Hec1

Mechanism of Action

This compound's Impact on Mitotic Checkpoint Signaling

Signaling Pathway

Quantitative Effects of this compound

| Cell Line | GI50 (nM) |

| K562 | 13.48 |

| MDA-MB-231 | Data not specified |

| MDA-MB-468 | Data not specified |

| HeLa | Data not specified |

| MCF7 | Data not specified |

| HCC1954 | Data not specified |

| A549 | Data not specified |

| COLO205 | Data not specified |

| U2OS | Data not specified |

| Huh-7 | Data not specified |

| U937 | Data not specified |

| HepG2 | Data not specified |

| KG-1 | Data not specified |

| PC3 | Data not specified |

| BT474 | Data not specified |

| MV4-11 | Data not specified |

| RS4;11 | Data not specified |

| GI50: 50% growth inhibition. Data from Selleck Chemicals.[2] |

Table 2: Effect of Hec1 Overexpression on Mitotic Checkpoint Proteins

| Protein | Change upon Hec1 Overexpression |

| Mad2 | Increased levels |

| Securin | Increased levels |

| Data from a study on Hec1 overexpression in a mouse model.[2] |

Table 3: Effect of Hec1 Phosphorylation Status on Mad2 Localization

| Hec1 Mutant | Mad2 Kinetochore Signal |

| Hec1WT | Normal |

| Hec19A (non-phosphorylatable) | Decreased |

| Hec19D (phosphomimicking) | Elevated |

| Data from a study on Hec1 phosphorylation mutants.[4] |

Experimental Protocols

Cell Culture and Synchronization

Protocol 4.1.1: Double Thymidine Block for G1/S Synchronization

-

Plate cells at a density that will allow for logarithmic growth for the duration of the experiment.

-

Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours. This will arrest cells at the G1/S boundary.

-

Wash the cells twice with pre-warmed, serum-free medium to remove the thymidine.

-

Add complete medium and incubate for 8-9 hours to allow the cells to re-enter the cell cycle.

-

Add a second dose of thymidine (2 mM final concentration) and incubate for another 16-18 hours to enrich the population of cells at the G1/S boundary.

Analysis of Protein-Protein Interactions

Protocol 4.2.1: Co-immunoprecipitation (Co-IP) to Assess Hec1-Nek2 Interaction

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

-

Pre-clear the cell lysates by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an antibody specific for Hec1 or Nek2 overnight at 4°C with gentle rotation.

-

Add protein A/G agarose/sepharose beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Visualization of Mitotic Checkpoint Proteins

Protocol 4.3.1: Immunofluorescence Staining for Mad2 Localization

-

Grow cells on sterile coverslips and synchronize them as described in Protocol 4.1.1.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against Mad2 overnight at 4°C.

-

Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the DNA with DAPI.

Assessment of Mitotic Arrest and Apoptosis

Protocol 4.4.1: Flow Cytometry for Cell Cycle Analysis

-

Harvest the cells, including any floating cells.

-

Fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M population indicates mitotic arrest.

Protocol 4.4.2: Annexin V/PI Staining for Apoptosis

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6][13][14][15][16]

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Co-immunoprecipitation

References

- 1. researchgate.net [researchgate.net]

- 2. Hec1 overexpression hyperactivates the mitotic checkpoint and induces tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorylation of Microtubule-binding Protein Hec1 by Mitotic Kinase Aurora B Specifies Spindle Checkpoint Kinase Mps1 Signaling at the Kinetochore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alternative Cdc20 translational isoforms tune mitotic arrest duration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 7. researchgate.net [researchgate.net]

- 8. Temporal changes in Hec1 phosphorylation control kinetochore–microtubule attachment stability during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. kumc.edu [kumc.edu]

The Anti-Cancer Potential of TAI-1: A Technical Guide to a First-in-Class Hec1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to TAI-1 and its Target, Hec1

The Anti-Cancer Spectrum of this compound: Preclinical Evidence

In Vitro Potency Across Diverse Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| K562 | Chronic Myeloid Leukemia | 13.48 |

| MV4-11 | Acute Myeloid Leukemia | < 100 |

| KG-1 | Acute Myeloid Leukemia | < 100 |

| U937 | Histiocytic Lymphoma | < 100 |

| MDA-MB-231 | Triple-Negative Breast Cancer | < 100 |

| MDA-MB-468 | Triple-Negative Breast Cancer | < 100 |

| MCF7 | Breast Adenocarcinoma (ER+) | < 100 |

| HCC1954 | Breast Ductal Carcinoma (HER2+) | < 100 |

| BT474 | Breast Ductal Carcinoma (HER2+) | < 100 |

| A549 | Lung Carcinoma | < 100 |

| COLO205 | Colon Adenocarcinoma | < 100 |

| HeLa | Cervical Adenocarcinoma | < 100 |

| U2OS | Osteosarcoma | < 100 |

| Huh-7 | Hepatocellular Carcinoma | < 100 |

| HepG2 | Hepatocellular Carcinoma | < 100 |

| PC3 | Prostate Adenocarcinoma | < 100 |

In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose and Administration | Tumor Growth Inhibition |

| MDA-MB-231 | Triple-Negative Breast Cancer | 150 mg/kg, p.o. | Modest |

| Colo205 | Colon Cancer | 150 mg/kg, p.o. | Modest |

| Huh-7 | Liver Cancer | 20 mg/kg, i.v. or 150 mg/kg, p.o. | Significant |

Synergistic Effects with Chemotherapeutic Agents

Mechanism of Action: Disrupting the Mitotic Machinery

Experimental Protocols

Cell Viability Assay (MTS Assay)

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete growth medium

-

CellTiter 96® AQueous One Solution Reagent (Promega) or similar MTS reagent

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Incubate the plates for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve fitting software (e.g., GraphPad Prism).

Co-Immunoprecipitation and Western Blotting

Materials:

-

Cancer cell line (e.g., K562)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Nek2 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-Hec1 antibody for Western blotting

-

Anti-Nek2 antibody for Western blotting

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels and transfer apparatus

-

ECL Western blotting detection reagents

Procedure:

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with anti-Nek2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies (anti-Hec1 and anti-Nek2).

-

Incubate with HRP-conjugated secondary antibodies.

Immunofluorescence Staining for Chromosomal Misalignment

Materials:

-

Cancer cell line (e.g., MDA-MB-468)

-

Microtubule-stabilizing agent (e.g., Paclitaxel) to enrich for mitotic cells (optional)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against α-tubulin (for spindle visualization)

-

Fluorescently labeled secondary antibody

-

DAPI for DNA staining

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary antibody against α-tubulin.

-

Incubate with the fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. Chromosomal misalignment will be observed as chromosomes that are not properly aligned at the metaphase plate.

Experimental and Logical Workflow

Conclusion and Future Directions

References

- 1. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

TAI-1's Effect on Nek2 Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The "Death-Trap" Mechanism of TAI-1-Induced Nek2 Degradation

Signaling Pathway Diagram

Quantitative Data on Nek2 Degradation

Table 1: Time-Dependent Degradation of Nek2

| Treatment (1 µM) | 6h | 12h | 18h | 24h |

| INH41 | ~80% | ~50% | ~20% | <10% |

| INH154 | ~75% | ~45% | ~15% | <10% |

| Relative Nek2 protein levels normalized to loading control (p84) in HeLa cells, as determined by Western blot analysis. Data is estimated from graphical representations in the source literature.[1] |

Table 2: Dose-Dependent Degradation of Nek2

| Treatment (18h) | 0.1 µM | 0.5 µM | 1 µM | 2 µM |

| INH41 | ~90% | ~40% | ~15% | <10% |

| INH154 | ~85% | ~35% | ~10% | <5% |

| Relative Nek2 protein levels normalized to loading control (p84) in HeLa cells, as determined by Western blot analysis. Data is estimated from graphical representations in the source literature.[1] |

Table 3: Effect of Proteasome Inhibitor on Nek2 Degradation

| Treatment (18h) | Nek2 Level (vs. DMSO) |

| INH41 (1 µM) | Decreased |

| INH154 (1 µM) | Decreased |

| MG132 (20 µM) | No significant change |

| INH41 (1 µM) + MG132 (20 µM) | Rescued (levels similar to DMSO) |

| INH154 (1 µM) + MG132 (20 µM) | Rescued (levels similar to DMSO) |

| Summary of Western blot findings in HeLa cells, demonstrating that the proteasome inhibitor MG132 prevents INH-induced Nek2 degradation.[1] |

Experimental Protocols

Western Blot Analysis of Nek2 Degradation

Materials:

-

Cell line (e.g., HeLa, MDA-MB-468)

-

Complete cell culture medium

-

Proteasome inhibitor (e.g., MG132)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-Nek2, anti-p84 (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

-

Detection: Visualize protein bands using an ECL reagent and an imaging system.

-

Quantification: Densitometrically quantify Nek2 and loading control bands using software like ImageJ. Normalize Nek2 levels to the loading control.

Experimental Workflow Diagram

In Vivo Ubiquitination Assay

Materials:

-

Cell line (e.g., HeLa)

-

Plasmids: HA-Ubiquitin, Flag-Nek2 (optional, for overexpression)

-

Transfection reagent

-

MG132

-

Co-immunoprecipitation (Co-IP) buffer

-

Anti-Nek2 antibody or anti-Flag antibody

-

Protein A/G agarose beads

-

Anti-HA antibody (for detecting ubiquitinated proteins)

Procedure:

-

Transfection: Co-transfect cells with HA-Ubiquitin and optionally Flag-Nek2 plasmids.

-

Lysis: Lyse cells in Co-IP buffer.

-

Immunoprecipitation:

-

Pre-clear lysates with Protein A/G beads.

-

Incubate lysates with an anti-Nek2 (or anti-Flag) antibody overnight at 4°C.

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing: Wash the beads extensively with Co-IP buffer.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect the polyubiquitin chains on Nek2.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. APC/C-mediated destruction of the centrosomal kinase Nek2A occurs in early mitosis and depends upon a cyclin A-type D-box - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Delving into the Molecular Machinery: TAI-1's Targeted Disruption of the Hec1/Nek2 Axis in Cancer Proliferation

For Immediate Release

Mechanism of Action: A Precise Intervention in Mitosis

Quantitative Analysis of TAI-1's In Vitro Efficacy

| Cell Line | Cancer Type | GI50 (nM) |

| K562 | Chronic Myeloid Leukemia | 13.48 |

| HeLa | Cervical Cancer | < 100 |

| MDA-MB-231 | Triple-Negative Breast Cancer | < 100 |

| MDA-MB-468 | Triple-Negative Breast Cancer | < 100 |

| MCF7 | Breast Adenocarcinoma | < 100 |

| HCC1954 | Breast Ductal Carcinoma | < 100 |

| A549 | Lung Carcinoma | < 100 |

| COLO205 | Colorectal Adenocarcinoma | < 100 |

| U2OS | Osteosarcoma | < 100 |

| Huh-7 | Hepatocellular Carcinoma | < 100 |

| K562R | Imatinib-Resistant CML | Active (nM range) |

| NCI-ADR-RES | Doxorubicin/Paclitaxel-Resistant | Active (nM range) |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Hec1-Nek2 Interaction

1. Cell Lysis:

-

Culture K562 cells to a density of approximately 1 x 10^7 cells.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in a non-detergent, low-salt lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the pre-cleared lysate with an anti-Nek2 antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

3. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

4. Western Blot Analysis:

Western Blotting for Nek2 Degradation

1. Sample Preparation:

-

Prepare whole-cell lysates as described in the Co-IP protocol.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins based on molecular weight.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nek2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection:

Immunofluorescence for Chromosomal Misalignment

1. Cell Culture and Treatment:

-

Seed MDA-MB-468 cells on glass coverslips and allow them to adhere.

2. Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Staining:

-

Block with 1% BSA in PBST for 30-60 minutes.

-

Incubate with a primary antibody against α-tubulin (to visualize the mitotic spindle) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the DNA with DAPI or Hoechst stain for 5-10 minutes.

-

Wash three times with PBST.

4. Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope. Chromosomal misalignment will be evident as chromosomes that are not properly congressed at the metaphase plate.

In Vivo Xenograft Model for Efficacy Testing

1. Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231, Colo205, or Huh-7) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

2. Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

3. Efficacy Evaluation:

-

Measure tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Molecular Interactions and Experimental Processes

Caption: Co-Immunoprecipitation Workflow.

Caption: Western Blot Workflow.

Caption: Immunofluorescence Workflow.

Caption: In Vivo Xenograft Workflow.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies: TAI-1

Part 1: TAI-1, the Hec1 Inhibitor

Application Notes

In Vitro Applications:

-

Antiproliferative Studies: Assessing the dose-dependent inhibition of cancer cell growth.

-

Apoptosis Induction: Quantifying the induction of programmed cell death.

-

Mechanism of Action Studies: Investigating the disruption of the Hec1-Nek2 interaction and downstream cellular events.[1]

Quantitative Data Summary

| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 13.48 | [1] |

| Various Breast Cancer Lines | Breast Cancer | 14.29 - 73.65 | [2] |

| Combination Agent | Cancer Type | Effect | Reference |

| Doxorubicin | Leukemia, Breast, Liver | Synergistic | [1] |

| Topotecan | Leukemia, Breast, Liver | Synergistic | [1] |

| Paclitaxel | Leukemia, Breast, Liver | Synergistic | [1] |

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

-

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® Aqueous Non-Radioactive Cell Proliferation Assay)

-

Spectrophotometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Incubate the plates for 96 hours.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours, or as recommended by the manufacturer.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate the 50% growth inhibition concentration (GI₅₀) using appropriate software (e.g., GraphPad Prism).

-

2. Apoptosis Assay (Annexin V Staining)

-

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided with the Annexin V staining kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

-

Visualizations

Caption: Workflow for assessing cell viability using an MTS assay.

Caption: Workflow for detecting apoptosis via Annexin V staining.

Part 2: Thymosin Alpha 1 (Tα1)

Application Notes

Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide originally isolated from the thymus gland, known for its pleiotropic effects on the immune system.[8] It is recognized as an immune enhancing, modulating, and restoring agent.[9] Tα1 has been studied extensively for its role in enhancing T-cell maturation, activating dendritic cells (DCs) and natural killer (NK) cells, and modulating cytokine production.[9][10]

Mechanism of Action: Tα1 is thought to exert its effects by interacting with Toll-like receptors (TLRs), such as TLR2, TLR4, and TLR9, on immune cells.[11][12] This interaction can trigger downstream signaling cascades involving MyD88, TRAF6, NF-κB, and MAPKs, leading to the production of various cytokines and the maturation and activation of immune cells.[8][13]

In Vitro Applications:

-

Immunomodulation Studies: Investigating the effects on the proliferation and activation of various immune cell subsets (T cells, B cells, NK cells).[10]

-

Dendritic Cell Maturation: Assessing the ability of Tα1 to promote the maturation of DCs, key antigen-presenting cells.[14]

-

Cytokine Release Assays: Measuring the induction of pro-inflammatory and anti-inflammatory cytokines.[13]

-

Anticancer Studies: Evaluating the direct anti-proliferative and pro-apoptotic effects on cancer cell lines.[9]

Quantitative Data Summary

Table 3: In Vitro Effects of Thymosin Alpha 1 (Tα1) on Immune Cells

| Cell Type | Effect | Concentration | Reference |

| Activated CD4+ T cells | Increased Proliferation | 3 µM | [10] |

| B cells | Increased Proliferation | 3 µM | [10] |

| NK cells | Increased Proliferation | 3 µM | [10] |

| Immature Dendritic Cells | Upregulation of CD40, CD80, MHC class I & II | 50 ng/mL | [14] |

| Human Breast Cancer & Leukemia Cell Lines | Apoptosis Induction | 100 - 160 µM | [9] |

Experimental Protocols

1. T-Cell Proliferation Assay (CFSE-based)

This protocol is a standard method to assess T-cell proliferation in response to Tα1.

-

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

T-cell isolation kit (optional)

-

RPMI-1640 medium with 10% FBS

-

Tα1

-

T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA)

-

CFSE (Carboxyfluorescein succinimidyl ester) staining solution

-

Flow cytometer

-

-

Procedure:

-

Isolate PBMCs or T-cells from whole blood.

-

Label the cells with CFSE according to the manufacturer's protocol.

-

Seed the CFSE-labeled cells in a 96-well plate.

-

Add Tα1 at various concentrations.

-

Add a T-cell activator to stimulate proliferation.

-

Incubate for 3-5 days.

-

Harvest the cells and stain with T-cell specific markers (e.g., CD4, CD8) if desired.

-

Analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

-

2. Dendritic Cell Maturation Assay

This protocol describes the generation of monocyte-derived DCs and the assessment of their maturation upon Tα1 treatment.[14]

-

Materials:

-

PBMCs

-

CD14 microbeads for monocyte isolation

-

DC differentiation medium (RPMI-1640, 10% FBS, GM-CSF, IL-4)

-

Tα1

-

TNF-α (as a positive control for maturation)

-

Fluorochrome-conjugated antibodies against DC maturation markers (e.g., CD40, CD80, CD86, HLA-DR)

-

Flow cytometer

-

-

Procedure:

-

Isolate CD14+ monocytes from PBMCs using magnetic separation.

-

Culture the monocytes in DC differentiation medium for 5-6 days to generate immature DCs (iDCs).

-

On day 5 or 6, treat the iDCs with Tα1 at the desired concentration (e.g., 50 ng/mL) for 48 hours. Include an untreated control and a positive control (e.g., TNF-α).

-

Harvest the cells and stain with antibodies for maturation markers.

-

Analyze the expression of maturation markers by flow cytometry. An upregulation of these markers indicates DC maturation.

-

Visualizations

Caption: Tα1 signaling through Toll-like receptors (TLRs).

References

- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of a novel Hec1-targeted anticancer compound against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. corepeptides.com [corepeptides.com]

- 12. researchgate.net [researchgate.net]

- 13. Signaling pathways leading to the activation of IKK and MAPK by thymosin alpha1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: TAI-1 Dosage and Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

TAI-1 Signaling Pathway

Dosage and Administration Summary

| Disease Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |

| Cancer | |||||

| Lung Cancer (LLC) | C57BL/6 | 0.25 mg/kg | Subcutaneous (SC) | Daily for 11 days | [7][8] |

| Lung Cancer (H460) | BALB/c nude | 0.25 mg/kg | Subcutaneous (SC) | Daily for 11 days | [7][9] |

| B16 Melanoma | C57BL/6 | 200, 600, or 6000 µg/kg | Intraperitoneal (IP) | Daily for 4 days (days 10-13 post-tumor challenge) | [10] |

| Sepsis | |||||

| Cecal Ligation and Puncture (CLP) | Rat | 200 µg/kg | Not Specified | Single dose post-CLP | [11] |

| General Immune Modulation | |||||

| Immunocompromised | Not Specified | 0.1 to 1 mg/kg | Subcutaneous (SC) or Intraperitoneal (IP) | Varies by study | [12] |

| Repeat-Dose Toxicity Study | Mice | Up to 6 mg/kg/day | Subcutaneous (SC) | Daily for 13 weeks | [13] |

Experimental Protocols

Reconstitution of Lyophilized this compound

Materials:

-

Sterile, pyrogen-free diluent (e.g., Sterile Water for Injection, Bacteriostatic Water, or sterile 1X PBS)

-

Sterile syringes and needles

-

Alcohol swabs

Procedure:

-

Allow the vial to come to room temperature.

-

With a sterile syringe, draw up the required volume of diluent. A common reconstitution concentration is 1.6 mg/mL.[15] For a 1.6 mg vial, you would use 1 mL of diluent.

-

Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously. [16][17]

-

The reconstituted solution should be clear and colorless.

-

Storage: Store the reconstituted solution in the refrigerator at 2-8°C.[16] Use within a few days, as stability in solution can be limited.[18] For longer-term storage, follow the manufacturer's specific instructions, which may involve adding a carrier protein like 0.1% human serum albumin.[1]

Administration of this compound to Mice

Materials:

-

Appropriate size syringes (e.g., insulin syringes) and needles (e.g., 27-30 gauge)

-

Mouse restraint device (optional)

-

70% ethanol

Procedure:

-

Draw the calculated volume into a sterile syringe. Ensure no air bubbles are present.

-

For Subcutaneous (SC) Injection:

-

Securely hold the mouse, for example, by scruffing the neck to expose the dorsal side.

-

Lift a fold of skin in the interscapular region (between the shoulder blades) to form a "tent."

-

Wipe the injection site with 70% ethanol.

-

Insert the needle, bevel up, at the base of the skin tent, parallel to the spine.

-

Gently aspirate to ensure the needle is not in a blood vessel.

-

Slowly inject the solution.

-

Withdraw the needle and gently apply pressure to the injection site for a moment.

-

-

For Intraperitoneal (IP) Injection:

-

Properly restrain the mouse, typically by securing the scruff and turning the mouse to expose its abdomen. The head should be tilted downwards.

-

Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Wipe the area with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to check for the aspiration of urine or intestinal contents. If this occurs, discard the mouse from the study and start again with a new animal.

-

Inject the solution smoothly.

-

Withdraw the needle.

-

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

General Experimental Workflow

Safety and Considerations

-

Always adhere to institutional guidelines (IACUC) for animal handling, injection procedures, and monitoring.

-

The choice of vehicle (diluent) should be consistent across all treatment groups, including controls, to avoid confounding effects.

References

- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. genemedics.com [genemedics.com]

- 6. mdpi.com [mdpi.com]

- 7. Modified Thymosin Alpha 1 Distributes and Inhibits the Growth of Lung Cancer in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High doses of thymosin alpha 1 enhance the anti-tumor efficacy of combination chemo-immunotherapy for murine B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunological responses of septic rats to combination therapy with thymosin α1 and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Phenotypic drug discovery: a case for thymosin alpha-1 [frontiersin.org]

- 13. innerbody.com [innerbody.com]

- 14. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 15. The efficacy of thymosin alpha 1 for severe sepsis (ETASS): a multicenter, single-blind, randomized and controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptidedosages.com [peptidedosages.com]

- 17. peptidedosages.com [peptidedosages.com]

- 18. thebody.com [thebody.com]

Application Notes and Protocols: TAI-1 Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of TAI-1

| Property | Value | Reference |

| Molecular Formula | C24H21N3O3S | |

| Molecular Weight | 431.51 g/mol | |

| CAS Number | 1334921-03-7 | |

| Appearance | White to off-white solid | |

| Purity | ≥98% |

This compound Solubility in DMSO

Quantitative Solubility Data:

| Solvent | Solubility | Molar Concentration (approx.) | Reference |

| DMSO | 86 mg/mL | 199.3 mM | |

| DMSO | ≥43.2 mg/mL | Not specified | |

| Water | Insoluble | - | |

| Ethanol | Insoluble | - |

This compound Stability in DMSO

| Storage Temperature | Duration | Recommendations | Reference |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |

| -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO

Materials:

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Protocol for Assessing this compound Solubility in DMSO

Materials:

-

Anhydrous DMSO

-

Small glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-